molecular formula C10H8BrClN4OS2 B282929 2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(4-bromo-2-chlorophenyl)acetamide

2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(4-bromo-2-chlorophenyl)acetamide

Cat. No. B282929
M. Wt: 379.7 g/mol
InChI Key: VQSXCPLUHMOHRG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(4-bromo-2-chlorophenyl)acetamide, commonly known as ATSA-1, is a small molecule that has shown promising results in scientific research. It belongs to the class of compounds known as thiadiazoles, which have been extensively studied for their potential therapeutic applications. ATSA-1 has been found to have a wide range of biochemical and physiological effects, making it a promising candidate for further research.

Mechanism of Action

The mechanism of action of ATSA-1 is not fully understood, but it is thought to involve the modulation of cellular stress pathways. Specifically, ATSA-1 has been found to activate the transcription factor Nrf2, which regulates the expression of genes involved in cellular stress response. This leads to increased expression of antioxidant and detoxification enzymes, as well as decreased inflammation and cell death.
Biochemical and Physiological Effects:
ATSA-1 has a wide range of biochemical and physiological effects. It has been found to increase the expression of antioxidant and detoxification enzymes, leading to increased cellular protection against oxidative stress and toxins. Additionally, ATSA-1 has been found to decrease inflammation and cell death, leading to increased cellular survival. These effects have been observed in various cell types and animal models.

Advantages and Limitations for Lab Experiments

ATSA-1 has several advantages for use in lab experiments. It is a small molecule that can easily penetrate cell membranes, allowing for easy delivery to cells and tissues. Additionally, it has been found to be non-toxic at concentrations used in experiments, making it a safe and reliable tool for studying cellular stress pathways. However, ATSA-1 has some limitations as well. It has a short half-life in vivo, requiring frequent dosing for sustained effects. Additionally, its mechanism of action is not fully understood, making it difficult to predict its effects in different experimental settings.

Future Directions

There are several future directions for research on ATSA-1. One area of interest is its potential therapeutic applications in neurodegenerative diseases and cancer. Additionally, further research is needed to fully understand its mechanism of action and to optimize its delivery and dosing. Finally, ATSA-1 could be used as a tool to study cellular stress pathways and their role in various diseases and conditions.

Synthesis Methods

The synthesis of ATSA-1 involves several steps, starting with the reaction of 2-amino-5-mercapto-1,3,4-thiadiazole with 4-bromo-2-chloroacetophenone. The resulting intermediate is then reacted with acetic anhydride to yield the final product. The synthesis of ATSA-1 has been optimized by various research groups, resulting in high yields and purity.

Scientific Research Applications

ATSA-1 has been extensively studied for its potential therapeutic applications. It has been found to have neuroprotective effects, reducing neuronal death in models of neurodegenerative diseases such as Alzheimer's and Parkinson's. It has also been shown to have anti-cancer properties, inhibiting the growth and proliferation of cancer cells. Additionally, ATSA-1 has been found to have anti-inflammatory effects, reducing inflammation in models of inflammatory diseases such as rheumatoid arthritis.

properties

Molecular Formula

C10H8BrClN4OS2

Molecular Weight

379.7 g/mol

IUPAC Name

2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(4-bromo-2-chlorophenyl)acetamide

InChI

InChI=1S/C10H8BrClN4OS2/c11-5-1-2-7(6(12)3-5)14-8(17)4-18-10-16-15-9(13)19-10/h1-3H,4H2,(H2,13,15)(H,14,17)

InChI Key

VQSXCPLUHMOHRG-UHFFFAOYSA-N

SMILES

C1=CC(=C(C=C1Br)Cl)NC(=O)CSC2=NN=C(S2)N

Canonical SMILES

C1=CC(=C(C=C1Br)Cl)NC(=O)CSC2=NN=C(S2)N

Origin of Product

United States

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